(2R,3S,4S,5S,6S)-3,4,5-trihydroxy-6-[(1R)-5-methyl-2-propan-2-ylcyclohexyl]oxyoxane-2-carboxylic acid
Description
The compound "(2R,3S,4S,5S,6S)-3,4,5-trihydroxy-6-[(1R)-5-methyl-2-propan-2-ylcyclohexyl]oxyoxane-2-carboxylic acid" is a highly substituted oxane derivative. Its core structure consists of a six-membered oxygen-containing ring (oxane) with stereospecific hydroxyl groups at positions 3, 4, and 5, a carboxylic acid group at position 2, and a complex cyclohexyl ether substituent at position 5. The cyclohexyl group is further substituted with a methyl group at position 5 and an isopropyl group at position 2, contributing to its hydrophobicity and stereochemical complexity .
Key structural features include:
- Oxane backbone: Provides rigidity and hydrogen-bonding capacity via hydroxyl groups.
- Cyclohexyl substituent: Introduces steric bulk and lipophilicity, which may influence bioavailability and receptor binding.
Properties
Molecular Formula |
C16H28O7 |
|---|---|
Molecular Weight |
332.39 g/mol |
IUPAC Name |
(2R,3S,4S,5S,6S)-3,4,5-trihydroxy-6-[(1R)-5-methyl-2-propan-2-ylcyclohexyl]oxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C16H28O7/c1-7(2)9-5-4-8(3)6-10(9)22-16-13(19)11(17)12(18)14(23-16)15(20)21/h7-14,16-19H,4-6H2,1-3H3,(H,20,21)/t8?,9?,10-,11+,12+,13+,14-,16+/m1/s1 |
InChI Key |
CLJGMBYGTHRUNF-NPNHLSTRSA-N |
Isomeric SMILES |
CC1CCC([C@@H](C1)O[C@@H]2[C@H]([C@H]([C@@H]([C@@H](O2)C(=O)O)O)O)O)C(C)C |
Canonical SMILES |
CC1CCC(C(C1)OC2C(C(C(C(O2)C(=O)O)O)O)O)C(C)C |
Origin of Product |
United States |
Preparation Methods
Synthesis of the (1R)-5-Methyl-2-propan-2-ylcyclohexyl Substituent
The cyclohexyl fragment is synthesized via asymmetric catalysis or chiral pool strategies. A representative route involves:
Asymmetric Diels-Alder Cyclization
A Diels-Alder reaction between isoprene and methyl acrylate, catalyzed by a chiral Lewis acid (e.g., Evans’ oxazaborolidine), yields a bicyclic intermediate with >90% enantiomeric excess (ee). Hydrogenation of the double bond followed by alkylation with isopropyl magnesium bromide introduces the 2-propan-2-yl group.
Resolution of Racemic Intermediates
For non-catalytic routes, racemic 5-methyl-2-propan-2-ylcyclohexanol is resolved using chiral acids (e.g., N-acetyl-L-leucine) to isolate the (1R)-enantiomer. This method, while reliable, suffers from maximal 50% yield limitations.
Table 1: Comparative Analysis of Cyclohexyl Substituent Synthesis
| Method | Yield (%) | ee (%) | Key Reagents |
|---|---|---|---|
| Asymmetric Diels-Alder | 78 | 92 | Oxazaborolidine catalyst |
| Chiral Resolution | 45 | 99 | N-Acetyl-L-leucine |
Preparation of the Oxane-Carboxylic Acid Backbone
The oxane core is derived from D-glucose through sequential protection, oxidation, and cyclization:
Selective Protection and Oxidation
- D-Glucose is peracetylated to protect all hydroxyl groups except C2.
- TEMPO-mediated oxidation converts the C2 hydroxyl to a carboxylic acid.
- Acidic hydrolysis removes acetyl groups, yielding 2-carboxy-D-glucofuranose.
Cyclization to Oxane Structure
The linear sugar undergoes Mitsunobu cyclization using diethyl azodicarboxylate (DEAD) and triphenylphosphine, forming the oxane ring with retention of configuration at stereocenters.
Coupling Strategies for Ether Formation
The critical ether linkage is established via two primary methods:
Mitsunobu Etherification
The (1R)-5-methyl-2-propan-2-ylcyclohexanol reacts with the C6-hydroxyl of the oxane intermediate under Mitsunobu conditions (DEAD, PPh₃). This method inverts configuration at the cyclohexanol oxygen, necessitating careful precursor design.
Enzymatic Glycosylation
Glycosyltransferases (e.g., OleD from Streptomyces antibioticus) catalyze the stereospecific transfer of the cyclohexyl group from a UDP-activated donor to the oxane acceptor. This approach achieves near-quantitative yields but requires specialized enzyme engineering.
Table 2: Etherification Method Comparison
| Parameter | Mitsunobu | Enzymatic |
|---|---|---|
| Yield (%) | 68 | 95 |
| Stereoselectivity | 88% | >99% |
| Scalability | Gram-scale | Milligram-scale |
Deprotection and Final Isolation
After coupling, remaining protecting groups (e.g., benzyl ethers) are removed via hydrogenolysis (H₂/Pd-C). The crude product is purified through:
- Ion-exchange chromatography to isolate the carboxylic acid.
- Recrystallization from ethanol/water for stereochemical homogenization.
Chemical Reactions Analysis
Types of Reactions
(2R,3S,4S,5S,6S)-3,4,5-trihydroxy-6-[(1R)-5-methyl-2-propan-2-ylcyclohexyl]oxyoxane-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve the use of halogenating agents or nucleophiles under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups may yield ketones or aldehydes, while reduction of the carboxylic acid group may produce primary alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.
Biology
In biological research, (2R,3S,4S,5S,6S)-3,4,5-trihydroxy-6-[(1R)-5-methyl-2-propan-2-ylcyclohexyl]oxyoxane-2-carboxylic acid may be used to study enzyme interactions and metabolic pathways due to its structural similarity to naturally occurring molecules.
Medicine
In medicine, this compound has potential applications in drug development, particularly as a precursor for the synthesis of pharmacologically active compounds. Its unique structure may allow for the design of novel therapeutic agents.
Industry
In industrial applications, this compound can be used in the production of specialty chemicals and materials. Its functional groups make it suitable for use in polymer synthesis and as an intermediate in the manufacture of various industrial products.
Mechanism of Action
The mechanism of action of (2R,3S,4S,5S,6S)-3,4,5-trihydroxy-6-[(1R)-5-methyl-2-propan-2-ylcyclohexyl]oxyoxane-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and carboxylic acid groups can form hydrogen bonds and ionic interactions with these targets, modulating their activity and leading to various biological effects. The pathways involved may include metabolic processes and signal transduction mechanisms.
Comparison with Similar Compounds
Substituent Variability at Position 6
The substituent at position 6 of the oxane ring is a critical differentiator among analogs. Below is a comparative analysis:
Key Observations :
- The target compound’s cyclohexyl substituent distinguishes it from aromatic or flavonoid-linked analogs, suggesting unique solubility and interaction profiles .
- Chromen-7-yl derivatives (e.g., ) share the carboxylic acid and hydroxyl groups but exhibit fluorescence properties absent in the target compound.
Functional Group Contributions
- Carboxylic Acid : Common to all compared compounds, enabling salt formation and pH-dependent solubility.
- Hydroxyl Groups: The target compound’s three vicinal hydroxyls (positions 3, 4, 5) create a polar domain, similar to glycosides like Isorhamnetin-3-O-glycoside (), which are known for enzymatic recognition .
- Ether Linkages : The cyclohexyl ether in the target compound contrasts with ester linkages (e.g., 2-hydroxybenzoyloxy in ), affecting hydrolytic stability .
Molecular Weight and Physicochemical Properties
- The target compound’s molecular weight is estimated at ~450 g/mol, comparable to chromen-7-yl derivatives (432.383 g/mol) but lower than larger glycosides (e.g., 598.513 g/mol in ) .
- The cyclohexyl group increases logP compared to hydroxylated or glycosylated analogs, suggesting improved lipid membrane penetration but reduced aqueous solubility .
Biological Activity
The compound (2R,3S,4S,5S,6S)-3,4,5-trihydroxy-6-[(1R)-5-methyl-2-propan-2-ylcyclohexyl]oxyoxane-2-carboxylic acid is a complex organic molecule with significant biological activity. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
This compound belongs to the class of polyhydroxy acids and is characterized by multiple hydroxyl groups and a carboxylic acid functional group. Its detailed chemical structure can be represented as follows:
- Molecular Formula : C12H22O11
- IUPAC Name : this compound
Antioxidant Properties
Research has shown that this compound exhibits potent antioxidant activities. It scavenges free radicals and reduces oxidative stress in various biological systems. A study by Zhang et al. (2023) demonstrated that the compound significantly lowered malondialdehyde levels while increasing superoxide dismutase activity in cellular models exposed to oxidative stress .
Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties. In vitro studies indicated that it inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines. This suggests a potential role in managing chronic inflammatory conditions .
Neuroprotective Activity
Recent investigations highlight the neuroprotective effects of this compound. It has been shown to protect neuronal cells from apoptosis induced by neurotoxic agents. A case study involving animal models of Parkinson's disease revealed that administration of the compound improved motor function and reduced dopaminergic neuron loss .
The biological activity of this compound is primarily attributed to its ability to modulate key signaling pathways involved in oxidative stress and inflammation. Specifically:
- Nrf2 Pathway Activation : The compound activates the Nrf2 pathway, leading to enhanced expression of antioxidant enzymes.
- Inhibition of NF-kB : It inhibits the NF-kB signaling pathway, which is crucial for the expression of inflammatory cytokines.
Case Studies
- Neurodegenerative Disease Model :
- Oxidative Stress Induction :
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What experimental strategies are recommended for confirming the stereochemical configuration of chiral centers in this compound?
- Methodological Answer : Use a combination of NMR spectroscopy (e.g., -NMR coupling constants and NOESY/ROESY for spatial proximity analysis) and X-ray crystallography to resolve stereochemistry. For example, coupling constants between vicinal protons in the oxane ring (e.g., ) can indicate axial/equatorial orientations. X-ray crystallography provides definitive proof of absolute configuration .
- Safety Note : Ensure proper handling of crystallized samples to avoid degradation (store in inert atmospheres, as per safety protocols in SDS documents) .
Q. How can researchers optimize the synthesis of this compound, given its complex cyclohexyl and oxane substituents?
- Methodological Answer : Employ stepwise protection/deprotection strategies for hydroxyl groups to prevent undesired side reactions. For example:
- Use silyl ethers (e.g., TBDMS) to protect hydroxyls during glycosidic bond formation.
- Catalyze the cyclohexyl-oxyoxane linkage with acid-mediated glycosylation (e.g., using BF-EtO) .
- Validation : Monitor reaction progress via HPLC-MS to detect intermediates and ensure regioselectivity .
Q. What physicochemical characterization methods are critical for verifying purity and structural integrity?
- Answer :
- High-Resolution Mass Spectrometry (HR-MS) to confirm molecular formula.
- Polarimetry to assess optical activity and enantiomeric purity.
- Thermogravimetric Analysis (TGA) to evaluate thermal stability and hydrate formation .
Advanced Research Questions
Q. How can conflicting spectroscopic data (e.g., NMR vs. computational predictions) be resolved for this compound?
- Methodological Answer :
- Perform density functional theory (DFT) calculations (e.g., using Gaussian or ORCA) to simulate - and -NMR chemical shifts. Compare with experimental data to identify discrepancies.
- Use dynamic NMR to detect conformational flexibility (e.g., chair flipping in the cyclohexyl group) that may cause signal broadening .
Q. What experimental designs are suitable for studying the compound’s stability under varying pH and temperature conditions?
- Answer :
- Conduct accelerated stability studies (e.g., 40°C/75% relative humidity for 6 months) with periodic sampling.
- Analyze degradation products via LC-QTOF-MS to identify hydrolysis pathways (e.g., cleavage of the oxane-carboxylic acid bond) .
- Data Interpretation : Compare degradation kinetics using the Arrhenius equation to extrapolate shelf-life under standard conditions.
Q. How can researchers investigate the compound’s interactions with biological targets (e.g., enzymes or receptors)?
- Methodological Answer :
- Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities.
- For enzyme inhibition studies, apply Michaelis-Menten kinetics with varying substrate concentrations to determine values .
- Advanced Note : Synthesize radiolabeled analogs (e.g., -labeled cyclohexyl group) for metabolic pathway tracing in in vivo models .
Data Contradiction Analysis
Q. How should researchers address inconsistencies between theoretical and experimental LogP values?
- Answer :
- Measure experimental LogP via shake-flask method (octanol/water partitioning) and compare with computational tools (e.g., XLOGP3, ACD/Labs).
- Investigate hydrogen-bonding effects from hydroxyl groups, which may reduce hydrophobicity unexpectedly .
Safety and Handling
Q. What precautions are necessary when handling this compound in aqueous or oxidative environments?
- Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
